Cas no 2094294-73-0 (2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide)
![2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2094294-73-0x500.png)
2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]pyridine-4-carboxamide
- EN300-26582671
- 2094294-73-0
- 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide
- Z2227346419
- AKOS033807987
-
- インチ: 1S/C16H23ClN4O2/c1-20(2)15(22)11-21-7-4-12(5-8-21)10-19-16(23)13-3-6-18-14(17)9-13/h3,6,9,12H,4-5,7-8,10-11H2,1-2H3,(H,19,23)
- InChIKey: WAQMNLCNLPDPNP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C(NCC1CCN(CC(N(C)C)=O)CC1)=O
計算された属性
- 精确分子量: 338.1509537g/mol
- 同位素质量: 338.1509537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 411
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- XLogP3: 1.4
2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582671-0.05g |
2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide |
2094294-73-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamideに関する追加情報
Introduction to 2-Chloro-N-({1-[(Dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide (CAS No. 2094294-73-0)
2-Chloro-N-({1-[(Dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide, with the CAS number 2094294-73-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The molecular structure of 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide is characterized by a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position. The carboxamide moiety is further functionalized with a piperidine ring, which is N-substituted by a dimethylcarbamoyl methyl group. This intricate structure imparts unique pharmacological properties to the compound, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide has also shown promise in neurodegenerative disorders. Research has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that it could be beneficial in the management of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it has favorable oral bioavailability and a moderate half-life, which are desirable properties for a drug candidate. Additionally, the compound exhibits low toxicity in animal models, further supporting its safety profile.
In terms of clinical development, early-stage clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. The compound's ability to target multiple pathways involved in inflammation and neurodegeneration positions it as a versatile therapeutic agent with broad clinical applications.
The synthesis of 2-chloro-N-{(1-{[dimethylcarbamoyl)methyl]piperidin}-4-ylylmethy)pyridine}-4-carboxamide involves several well-established chemical reactions. The key steps include the formation of the piperidine ring, introduction of the dimethylcarbamoyl group, and subsequent functionalization of the pyridine ring. These synthetic routes are highly reproducible and scalable, making it feasible for large-scale production if needed.
In conclusion, 2-chloro-N-{(1-{[dimethylcarbamoyl)methyl]piperidin}-4-ylylmethy)pyridine}-4-carboxamide (CAS No. 2094294-73-0) represents a promising compound with significant therapeutic potential. Its unique molecular structure and multifaceted biological activities make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a crucial role in advancing the treatment options for inflammatory and neurodegenerative diseases.
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